Research efforts have explored the synthesis of 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole derivatives to investigate their potential as anti-tumor agents. A study published in the Journal of Pharmacy and Pharmacology investigated the synthesis of 6,6-dimethyl derivatives of this compound. The researchers aimed to determine the effect of the additional methyl groups on both antitumor and antifungal activity [].
Another area of scientific exploration involving 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole is its function as a potential inhibitor of the enzyme 15-lipoxygenase (15-LO). This enzyme plays a role in various biological processes, and its inhibition has been linked to potential therapeutic applications. Suppliers like Santa Cruz Biotechnology offer 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole, highlighting its use as a potent and selective 15-LO inhibitor, but further research is likely needed to fully understand its therapeutic potential [].
PD 146176, with the Chemical Abstracts Service number 4079-26-9, is recognized as a potent and selective inhibitor of reticulocyte 15-lipoxygenase-1. This compound is notable for its role in limiting hypercholesterolemia-induced atherosclerosis, particularly in models such as New Zealand White rabbits. PD 146176 is characterized by its unique chemical structure, which includes a benzothiopyrano core, contributing to its biological efficacy and specificity in inhibiting lipoxygenase pathways .
PD 146176 primarily acts through the inhibition of the enzyme reticulocyte 15-lipoxygenase-1, which is involved in the metabolism of arachidonic acid to leukotrienes. By inhibiting this enzyme, PD 146176 disrupts the production of inflammatory mediators, thereby influencing various physiological responses. The compound does not exhibit hazardous reactions under standard conditions, indicating a stable profile in laboratory settings .
The biological activity of PD 146176 has been extensively studied in preclinical models. Its primary action as an inhibitor of reticulocyte 15-lipoxygenase-1 has shown promising results in reducing markers of inflammation and atherosclerosis. Research indicates that PD 146176 can significantly lower cholesterol levels and the progression of atherosclerotic lesions in animal models, highlighting its potential therapeutic applications in cardiovascular diseases .
The synthesis of PD 146176 involves multi-step organic reactions that typically include the formation of the benzothiopyrano structure. While specific synthetic routes may vary, general methods include:
Detailed synthetic protocols can be found in specialized chemical literature or proprietary methods from chemical suppliers .
PD 146176 has significant potential applications in pharmacology, particularly for conditions related to inflammation and cardiovascular health. Its ability to inhibit lipoxygenase makes it a candidate for:
Interaction studies involving PD 146176 have focused on its effects on various biological pathways influenced by lipoxygenases. Notably, studies have indicated that:
These findings underline the importance of further research to fully understand the interaction dynamics of PD 146176 within biological systems .
PD 146176 shares structural and functional similarities with several other compounds that also target lipoxygenases or related pathways. Key compounds include:
PD 146176 is distinguished by its selective inhibition profile specifically targeting reticulocyte 15-lipoxygenase-1, which may confer advantages in minimizing side effects associated with broader lipoxygenase inhibition seen with other compounds. This selectivity may lead to more targeted therapeutic applications with reduced systemic impact.
Parameter (assay system) | Value | Experimental notes | Ref. |
---|---|---|---|
Michaelis–Menten Km (arachidonic acid, rabbit reticulocyte 15-LOX-1) | 15 µM | Baseline value determined before inhibitor addition | [2] |
Inhibition mechanism | Non-competitive | Lineweaver–Burk plots show unchanged Vmax and increased apparent Km | [3] |
Ki (rabbit reticulocyte enzyme, spectrophotometric assay) | 197 nM | Rapid-mix measurements at 25 °C | [4] |
IC50 (rabbit reticulocyte enzyme) | 0.54 µM | Oxygen-consumption assay, pH 7.4 | [4] |
IC50 range in intact cells (human or rabbit macrophages) | 0.5–0.8 µM | Conversion of arachidonic acid to 15-HETE | [2] |
Ki (recombinant human 15-LOX-1) | 3.9 ± 0.6 µM | Coupled‐enzyme fluorimetric method | [5] |
Time-dependent inactivation | None detected | Activity unchanged after 30 min pre-incubation with enzyme |
Key kinetic findings
Isoform (origin) | IC50 or % inhibition at 10 µM | Comment | Ref. |
---|---|---|---|
15-LOX-1 (rabbit reticulocyte) | 0.54 µM | Benchmark potency | [4] |
15-LOX-2 (human epithelial) | 7.4 µM (IC50) | ~14-fold weaker than 15-LOX-1 | [6] |
12-LOX (human platelet) | >50 µM ( < 20% inhibition) | Negligible inhibition | [4] |
5-LOX (human leukocyte) | >50 µM | Negligible inhibition | [4] |
12/15-LOX (mouse Alox15b) | IC50 1.9 µM | Partial inhibition of dual-function isoform | [7] |
Cyclo-oxygenase-1/2 | No detectable inhibition at 30 µM | Selectivity versus dioxygenases | [4] |
Selectivity synopsis
Computational studies employing the crystal structure of rabbit reticulocyte 15-LOX-1 (PDB 1LOX) provide a coherent binding model for PD 146176 [8] [9]:
The modelling results rationalise both the non-competitive kinetic signature and the isoform selectivity profile.
Experimental system | Effect of PD 146176 on oxylipin output | Downstream biological outcome | Ref. |
---|---|---|---|
Rabbit iliac–femoral artery (diet-induced atherosclerosis) | ↓ 15-HETE by 58% | 71% reduction in monocyte–macrophage lesional area | [2] |
Human EA.hy926 endothelial cells (30 min, 20 µM) | Total LOX-derived oxylipins ↑ 86%; CYP epoxygenase products ↓ 40% | Activation of p38 MAPK, suppression of Akt signalling | [11] |
Human colon cancer HCA-7 xenografts (4 weeks, 10 mg kg⁻¹ d⁻¹) | ↓ 13-HODE 65%; ↑ tumour growth | Demonstrates anti-tumour 13-HODE dependence | [12] |
Triple-transgenic Alzheimer mouse cortex (6 weeks, 3 mg kg⁻¹ d⁻¹) | ↓ 12-HETE 50%; ↓ Aβ plaques 45%; ↓ hyperphosphorylated tau 38% | Cognitive improvement in Morris water maze | [13] |
Interpretation